

# The Evolving Patent Frontier of Ionizable Lipids for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide to the Patent Landscape of Core Components in Lipid Nanoparticle (LNP) Formulations

For Researchers, Scientists, and Drug Development Professionals

While the specific compound "**Lipid 23**" is not publicly identifiable within the scientific literature or patent databases, it likely represents a proprietary ionizable lipid, a critical component of lipid nanoparticle (LNP) systems for drug delivery. This guide provides an in-depth analysis of the patent landscape for ionizable lipids and related compounds that form the core of modern LNP technology, which has been pivotal in the success of mRNA-based therapeutics.

## The Pivotal Role of Ionizable Lipids in Drug Delivery

Ionizable lipids are a cornerstone of LNP-based drug delivery, particularly for nucleic acids like mRNA and siRNA.[1][2][3][4][5][6][7][8] Their unique pH-dependent charge is central to the efficacy of these delivery systems. At an acidic pH, typically during formulation, these lipids are positively charged, which facilitates the encapsulation of negatively charged nucleic acids.[6] Upon administration and circulation in the bloodstream at physiological pH (around 7.4), they become neutral, reducing toxicity and interaction with biological membranes.[3][6] Once inside the cell, within the acidic environment of the endosome, they regain their positive charge, which is believed to promote endosomal escape and the release of the therapeutic payload into the cytoplasm.[3][4]



The patent landscape for these lipids is complex and competitive, with key players like Moderna, Pfizer/BioNTech, Arbutus Biopharma, and Alnylam holding significant intellectual property.[9][10] Litigation in this space is common, highlighting the immense commercial value of these proprietary compounds.[10]

## **Key Patented Ionizable Lipids and Formulations**

The following table summarizes key ionizable lipids that have been disclosed in patents and used in clinically advanced or approved products. This data is representative of the type of information found in the patent literature for such compounds.

| Lipid<br>Name/Identifier | Key Patent<br>Assignee(s)                                   | Associated Product(s) (if applicable) | Key Patent<br>Information<br>(Illustrative)                                | Lipid Molar Ratio in Formulation (Typical) |
|--------------------------|-------------------------------------------------------------|---------------------------------------|----------------------------------------------------------------------------|--------------------------------------------|
| DLin-MC3-DMA             | Arbutus<br>Biopharma /<br>Alnylam                           | Onpattro®<br>(patisiran)              | U.S. Patent No.<br>8,158,601                                               | 50%                                        |
| SM-102                   | Moderna                                                     | Spikevax®<br>(COVID-19<br>Vaccine)    | Disclosed in<br>various Moderna<br>patents, e.g.,<br>WO2017070623          | 50%                                        |
| ALC-0315                 | Acuitas<br>Therapeutics /<br>Pfizer / BioNTech              | Comirnaty®<br>(COVID-19<br>Vaccine)   | Licensed from Acuitas; covered by a complex patent portfolio.              | 47.5%                                      |
| Proprietary<br>Lipids    | Various (e.g., University of Cincinnati, Factor Bioscience) | Research &<br>Development             | WO2023023410 A2, and other applications for novel lipid structures.[2][11] | 40-60%                                     |



# Experimental Protocols: Synthesis and Characterization of Ionizable Lipids

The synthesis of novel ionizable lipids is a key area of innovation. The following represents a generalized experimental protocol for the synthesis and characterization of a hypothetical ionizable lipid, based on methodologies described in the scientific and patent literature.

## **General Synthesis of an Ionizable Lipid**

A common strategy for synthesizing ionizable lipids involves the reaction of an aminecontaining headgroup with lipid tails, often through ester or amide linkages.

Objective: To synthesize a novel ionizable lipid with a tertiary amine headgroup and biodegradable ester-containing lipid tails.

#### Materials:

- Amine headgroup precursor (e.g., a multi-amine core)
- Lipid tail precursor (e.g., a fatty acid chloride or activated ester)
- Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
- Base (e.g., triethylamine, diisopropylethylamine)
- Purification reagents (e.g., silica gel for column chromatography, solvents for extraction)

#### Procedure:

- Dissolve the amine headgroup precursor in the aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
- · Add the base to the reaction mixture.
- Slowly add the lipid tail precursor to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).



- Allow the reaction to proceed for a specified time (e.g., 2-24 hours), monitoring the progress by a suitable technique like thin-layer chromatography (TLC).
- Upon completion, quench the reaction (e.g., by adding water or a saturated ammonium chloride solution).
- Extract the crude product with an organic solvent.
- Wash the organic layer with brine and dry it over an anhydrous salt (e.g., sodium sulfate).
- Concentrate the organic layer under reduced pressure to obtain the crude product.
- Purify the crude product using silica gel column chromatography to yield the final ionizable lipid.

## Formulation of Lipid Nanoparticles (LNPs)

LNPs are typically formed by the rapid mixing of a lipid-containing organic phase with an aqueous phase containing the nucleic acid payload.

Objective: To formulate LNPs encapsulating mRNA using the synthesized ionizable lipid.

#### Materials:

- Synthesized ionizable lipid
- Helper lipid (e.g., DSPC)
- Cholesterol
- PEG-lipid (e.g., PEG-2000 DMG)
- Ethanol
- Aqueous buffer at acidic pH (e.g., citrate buffer, pH 4.0)
- · mRNA in the same aqueous buffer
- Microfluidic mixing device



#### Procedure:

- Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
- Dissolve the mRNA in the acidic aqueous buffer.
- Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes connected to a microfluidic mixing device.
- Pump the two solutions through the microfluidic mixer at a defined flow rate ratio to induce rapid mixing and self-assembly of the LNPs.
- Collect the resulting LNP suspension.
- Dialyze the LNP suspension against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH.
- Sterile-filter the final LNP formulation.

### **Characterization of LNPs**

The physical and chemical properties of the formulated LNPs are critical for their function.

Objective: To characterize the size, charge, and encapsulation efficiency of the formulated LNPs.

#### Methods:

- Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
- Zeta Potential: Measured to determine the surface charge of the nanoparticles at different pH values.
- Encapsulation Efficiency: Determined using a fluorescent dye exclusion assay (e.g., RiboGreen assay). The fluorescence of the dye is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). The difference in fluorescence indicates the amount of encapsulated mRNA.



## **Visualizing Key Processes**

To better understand the mechanisms and workflows involved, the following diagrams are provided.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Synthesis of novel cholesterol-based ionizable lipids for mRNA delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Ionizable Lipids Derived from 2-Hydroxypropylamine and Spermine for mRNA-LNP Delivery - Factor Bioscience [factor.bio]
- 3. Transition Temperature-Guided Design of Lipid Nanoparticles for Effective mRNA Delivery
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 6. The role of lipid components in lipid nanoparticles for vaccines and gene therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20220218622A1 Ionizable lipids and methods of manufacture and use thereof Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. Who are the leading innovators in mRNA delivery lipid nanoparticles for the pharmaceutical industry? [pharmaceutical-technology.com]
- 10. fbrice.com.au [fbrice.com.au]
- 11. WO2023023410A2 Ionizable lipids, lipid nanoparticles for mrna delivery and methods of making the same - Google Patents [patents.google.com]
- To cite this document: BenchChem. [The Evolving Patent Frontier of Ionizable Lipids for Advanced Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577784#patent-landscape-for-lipid-23-and-related-compounds]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com